molecular formula C16H11N3O2 B2956475 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine CAS No. 672925-33-6

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine

Cat. No.: B2956475
CAS No.: 672925-33-6
M. Wt: 277.283
InChI Key: IYZGPQXNIZLGQF-UHFFFAOYSA-N
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Description

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine is a synthetically accessible chemical compound designed for oncology research. Its core structure is based on the isoxazolo[5,4-d]pyrimidine scaffold, which is recognized for its structural similarity to endogenous purine bases . This resemblance positions such derivatives as potential antimetabolites that may competitively interfere with nucleic acid synthesis, a mechanism shared by several established anticancer drugs . Scientific literature indicates that this class of compounds is of significant interest for its potential to inhibit key molecular targets involved in carcinogenesis, most notably the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is a tyrosine kinase receptor that is a central mediator of tumor angiogenesis; inhibiting its activity can block the formation of new blood vessels that supply tumors with oxygen and nutrients, thereby suppressing tumor growth and metastasis . The specific substitution pattern of this compound, featuring a 2-naphthyloxy group, is designed to optimize interaction with the enzyme's active site. Researchers can leverage this compound as a valuable chemical tool for probing VEGFR-2 signaling pathways and for in vitro cytotoxicity screening against a panel of human cancer cell lines . It is supplied for research purposes only.

Properties

IUPAC Name

3-methyl-4-naphthalen-2-yloxy-[1,2]oxazolo[5,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2/c1-10-14-15(17-9-18-16(14)21-19-10)20-13-7-6-11-4-2-3-5-12(11)8-13/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZGPQXNIZLGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=NC=N2)OC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine typically involves the cyclization of pyrimidine derivatives or the condensation of oxazole derivatives. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride, phosphorus pentachloride, or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthyloxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted derivatives with various nucleophiles replacing the naphthyloxy group.

Scientific Research Applications

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Isoxazolo[5,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituents at positions 3 and 4. Below is a comparative analysis of structurally related compounds, focusing on synthesis, substituent effects, and biological potency.

Key Observations:

Substituent Effects on TLR7 Activity: Electron-withdrawing groups (e.g., 4-fluorophenyl at C3) enhance TLR7 agonism. Compound 21a (EC50 = 7.8 μM) outperforms analogs with nitro or benzodioxolyl groups . Amino groups at C4, such as 3-methylpiperidine or isobutylamine, improve selectivity and potency compared to methoxy or hydroxyl groups .

Synthetic Yields and Purity :

  • Substituents influence synthetic efficiency. For example, 21a was obtained in 84% yield , whereas 20a (benzodioxolyl substituent) had only 8% yield , likely due to steric hindrance.
  • All compounds reported in –10 exhibited >95% purity via HPLC .

PI3Kδ Inhibitors: Piperidine-containing analogs (e.g., compounds 20, 21 in ) target cancer cell proliferation, demonstrating scaffold adaptability . Plant Growth Regulation: [1,3]Oxazolo[5,4-d]pyrimidines (structurally distinct but related) mimic auxin activity at 10⁻⁸ M .

Structural Nuances: Ring Fusion Position: Isoxazolo[4,5-d]pyrimidines (e.g., PI3Kδ inhibitors in ) differ in ring connectivity from isoxazolo[5,4-d]pyrimidines, altering binding interactions. 2-Naphthyloxy vs.

Biological Activity

3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a fused isoxazole and pyrimidine ring system, with specific substituents that enhance its pharmacological potential. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H11N3O2
  • Molecular Weight : 277.28 g/mol
  • CAS Number : 672925-33-6

The compound's structure includes a methyl group at the 3-position and a 2-naphthyloxy substituent at the 4-position, which is essential for its biological activity.

Biological Activity Overview

This compound exhibits several biological activities, including:

  • Anticancer Activity : Preliminary studies indicate that this compound can inhibit the growth of various cancer cell lines by interfering with cell cycle regulation.
  • Neuroprotective Effects : Similar compounds have demonstrated neuroprotective properties, suggesting potential applications in neurodegenerative diseases.
  • Antimicrobial Properties : Some derivatives within this class have shown antifungal and antibacterial activities.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:

  • Targeting Kinases : Compounds in this class may act as kinase inhibitors, disrupting signaling pathways crucial for cell proliferation and survival.
  • Cell Cycle Arrest : By inhibiting certain kinases (e.g., cdk2), these compounds can induce cell cycle arrest, leading to apoptosis in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInhibition of cancer cell proliferation
NeuroprotectionPotential to reduce neuroinflammation
AntimicrobialExhibits antifungal and antibacterial properties

Case Study: Anticancer Activity

In a study examining the anticancer properties of isoxazolo[5,4-d]pyrimidines, researchers found that this compound significantly inhibited the growth of breast cancer cell lines. The mechanism involved the induction of apoptosis through activation of caspase pathways. This suggests that further exploration into its use as an anticancer agent is warranted.

Case Study: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The study reported that these compounds could scavenge free radicals and reduce neuronal apoptosis, indicating potential therapeutic applications in treating neurodegenerative disorders such as Alzheimer's disease.

Pharmacokinetics and Toxicology

Research on the pharmacokinetics of this compound is limited but suggests it may possess favorable absorption and distribution characteristics due to its lipophilic nature. Toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.

Q & A

Q. What are the common synthetic routes for 3-Methyl-4-(2-naphthyloxy)isoxazolo[5,4-d]pyrimidine?

The synthesis typically involves cyclization of β-enaminonitrile precursors or chloroamidine intermediates. For example:

  • Aminonitrile cyclization : 5-Amino-4-cyano-3-methylisoxazole reacts with dichloromethylenedimethyliminium chloride to form chloroamidine intermediates, which undergo cyclization under acidic conditions to yield the isoxazolo[5,4-d]pyrimidine core .
  • Orthoester-mediated cyclization : Using triethyl orthoformate or orthoacetate with silica sulfuric acid catalyst under microwave irradiation (700 W, ≤10 min) improves reaction efficiency (66–82% yields) compared to conventional heating .
  • Substitution reactions : The 4-chloro intermediate (e.g., 4-chloro-6-dimethylamino-3-methylisoxazolo[5,4-d]pyrimidine) allows nucleophilic substitution with alkoxy or aryloxy groups, such as 2-naphthol, to introduce the 2-naphthyloxy moiety .

Q. What spectroscopic and analytical methods confirm the structural integrity of this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify substituent positions and scaffold connectivity. For example, imino group absorption at ν = 1610 cm1^{-1} in IR spectra confirms intermediate structures .
  • Mass spectrometry (MS) : High-resolution ESI-HRMS validates molecular weight and purity (>98%) .
  • HPLC : Used to confirm purity and monitor reaction progress .

Q. How stable is this compound under varying storage conditions?

Stability depends on substituents and storage parameters:

  • Temperature : Store at –20°C in inert atmospheres to prevent degradation of sensitive functional groups (e.g., nitro or trifluoromethyl substituents) .
  • Humidity : Hygroscopic intermediates should be stored in desiccators to avoid hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in synthesizing this compound?

  • Microwave-assisted synthesis : Reduces reaction time from ≥120 min to ≤10 min while maintaining or improving yields (e.g., 66–82% for orthoester-mediated cyclization) .
  • Catalyst selection : Silica sulfuric acid enhances cyclization efficiency compared to traditional acid catalysts .
  • Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates during substitution reactions .

Q. How do substituents on the isoxazolo[5,4-d]pyrimidine scaffold influence biological activity?

  • 4-Position modifications : Piperidine or isobutylamine groups enhance selectivity for targets like PI3Kδ (IC50_{50} values <1 μM in BT-474 breast cancer cells) .
  • 3-Position aryl groups : Electron-withdrawing groups (e.g., 3-nitrophenyl) improve binding affinity for Toll-like receptor 7 (TLR7) .
  • Naphthyloxy vs. benzodioxol : Substitutions at the 4-position impact inhibitory potency against IDO1 (e.g., 4-fluorophenyl derivatives show IC50_{50} = 50 μM) .

Q. How can researchers resolve discrepancies in bioactivity data across studies?

  • Purity verification : Use HPLC and HRMS to rule out impurities (>98% purity required) .
  • Assay standardization : Compare enzymatic vs. cellular assays (e.g., IDO1 inhibition in recombinant enzyme vs. cancer cell lines) .
  • Structural analogs : Test derivatives with incremental substituent changes to identify confounding factors (e.g., nitro group redox activity) .

Q. What strategies enable regioselective functionalization of the isoxazolo[5,4-d]pyrimidine core?

  • Directing groups : Chloro or amino substituents at the 4- or 6-position direct nucleophilic/electrophilic attacks .
  • Protection-deprotection : Temporarily protect reactive sites (e.g., amine groups) during multi-step syntheses .
  • Microwave-assisted reactions : Enhance regioselectivity in cyclization steps by reducing side reactions .

Q. How can low yields in substitution reactions at the 4-position be addressed?

  • Nucleophile optimization : Use stronger nucleophiles (e.g., sodium naphtholate) and polar solvents (e.g., DMSO) to improve reactivity .
  • Temperature control : Conduct reactions under reflux (80–100°C) to accelerate substitution kinetics .
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance interfacial reactions in biphasic systems .

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